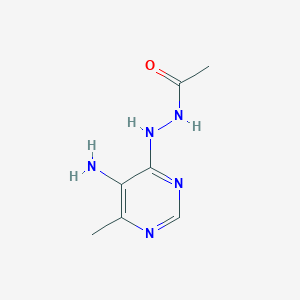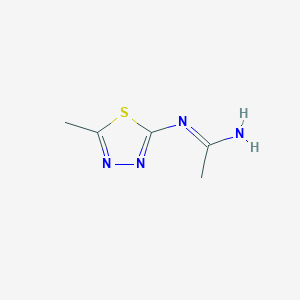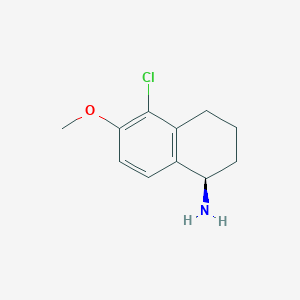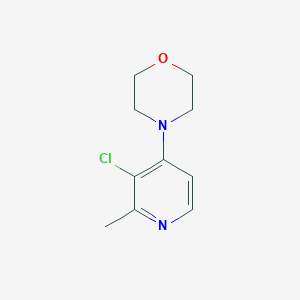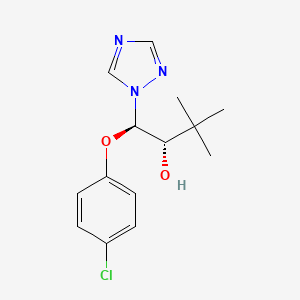
2-Methyl-3-(pyrrolidin-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(pyrrolidin-1-yl)propanenitrile is an organic compound characterized by the presence of a pyrrolidine ring attached to a propanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out at room temperature and may require a solvent like dimethyl sulfoxide (DMSO) to ensure proper mixing and reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions: 2-Methyl-3-(pyrrolidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学研究应用
2-Methyl-3-(pyrrolidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-Methyl-3-(pyrrolidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. Additionally, the nitrile group can participate in nucleophilic addition reactions, modifying the function of target molecules .
相似化合物的比较
2-Methylpropanenitrile: This compound shares the nitrile group but lacks the pyrrolidine ring, resulting in different chemical properties and reactivity.
Pyrrolidine: A simpler structure with only the pyrrolidine ring, used widely in medicinal chemistry.
2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile: A related compound with a piperazine ring, used in the synthesis of benzimidazole derivatives.
Uniqueness: 2-Methyl-3-(pyrrolidin-1-yl)propanenitrile is unique due to the combination of the pyrrolidine ring and the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H14N2 |
|---|---|
分子量 |
138.21 g/mol |
IUPAC 名称 |
2-methyl-3-pyrrolidin-1-ylpropanenitrile |
InChI |
InChI=1S/C8H14N2/c1-8(6-9)7-10-4-2-3-5-10/h8H,2-5,7H2,1H3 |
InChI 键 |
JHPYFVCEACEENP-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCCC1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




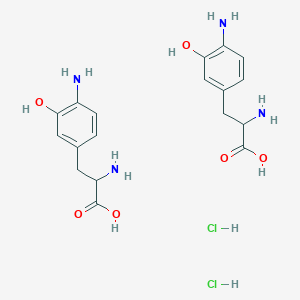
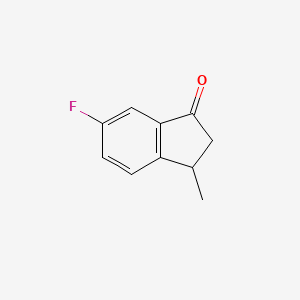
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)

